molecular formula C4H11N2O5P B021223 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate CAS No. 105528-04-9

1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate

Cat. No.: B021223
CAS No.: 105528-04-9
M. Wt: 198.11 g/mol
InChI Key: GMTUFHJJNHDDFA-UHFFFAOYSA-N
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Description

1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate is a chemical compound with the molecular formula C₄H₁₁N₂O₅P. It is known for its unique structure, which includes an ethyl group, a nitroso group, and a phosphate group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate typically involves the reaction of ethylamine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the nitroso group to an amino group. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: The compound can undergo substitution reactions where the ethyl group or the nitroso group is replaced by other functional groups. These reactions typically require specific reagents and conditions to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate can be compared with other similar compounds, such as:

    1-[Methyl(nitroso)amino]ethyl dihydrogen phosphate: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and applications.

    1-[Ethyl(nitroso)amino]methyl dihydrogen phosphate: This compound has a methyl group attached to the phosphate instead of an ethyl group, leading to different chemical properties.

    1-[Ethyl(nitroso)amino]ethyl monohydrogen phosphate: This compound has one less hydrogen atom in the phosphate group, which can influence its acidity and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

1-[ethyl(nitroso)amino]ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N2O5P/c1-3-6(5-7)4(2)11-12(8,9)10/h4H,3H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTUFHJJNHDDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)OP(=O)(O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909581
Record name 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105528-04-9
Record name 1-(N-Ethyl-N-nitrosamino)ethyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105528049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate
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1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate
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1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate

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